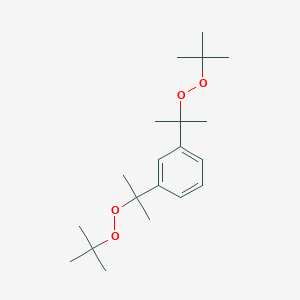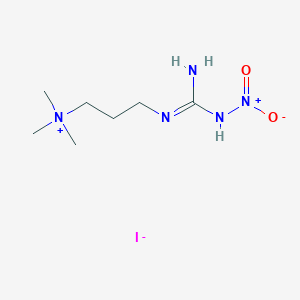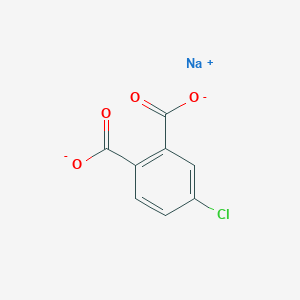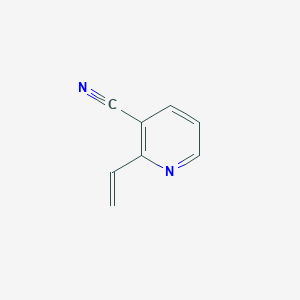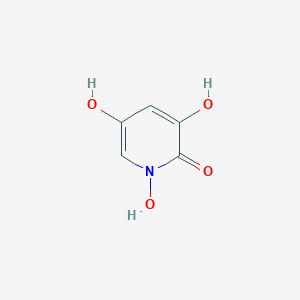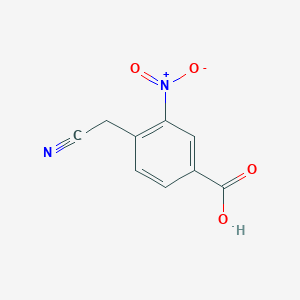
4-(Cyanomethyl)-3-nitrobenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Cyanomethyl)-3-nitrobenzoic acid (CNB) is a chemical compound that has been widely studied for its potential applications in scientific research. It is a versatile molecule that can be used in a variety of ways, from synthesizing other compounds to studying biological mechanisms.
Mécanisme D'action
The mechanism of action of 4-(Cyanomethyl)-3-nitrobenzoic acid is not well understood, but it is believed to act as a weak acid and to form hydrogen bonds with other molecules. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
4-(Cyanomethyl)-3-nitrobenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria, such as Staphylococcus aureus, and to have antifungal activity. It has also been shown to have antioxidant activity, which may make it useful in preventing oxidative damage to cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(Cyanomethyl)-3-nitrobenzoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also a versatile molecule that can be used in a variety of ways. However, one limitation is that its mechanism of action is not well understood, which makes it difficult to predict its effects in certain situations.
Orientations Futures
There are many potential future directions for research on 4-(Cyanomethyl)-3-nitrobenzoic acid. One area of interest is its potential as an anti-inflammatory agent. Another area of interest is its potential as a fluorescent dye for imaging biological structures and processes. Additionally, further research is needed to fully understand its mechanism of action and its effects on different biological systems.
Méthodes De Synthèse
4-(Cyanomethyl)-3-nitrobenzoic acid is typically synthesized through a multistep process involving the reaction of 3-nitrobenzoic acid with cyanomethyl bromide. The reaction is typically carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified through recrystallization, yielding pure 4-(Cyanomethyl)-3-nitrobenzoic acid.
Applications De Recherche Scientifique
4-(Cyanomethyl)-3-nitrobenzoic acid has a wide range of applications in scientific research. It has been used as a starting material for the synthesis of other compounds, such as 4-(methylsulfonyl)-3-nitrobenzoic acid, which has been shown to have potential as an anti-inflammatory agent. 4-(Cyanomethyl)-3-nitrobenzoic acid has also been used in the synthesis of fluorescent dyes, which can be used for imaging biological structures and processes.
Propriétés
Numéro CAS |
104825-24-3 |
|---|---|
Nom du produit |
4-(Cyanomethyl)-3-nitrobenzoic acid |
Formule moléculaire |
C9H6N2O4 |
Poids moléculaire |
206.15 g/mol |
Nom IUPAC |
4-(cyanomethyl)-3-nitrobenzoic acid |
InChI |
InChI=1S/C9H6N2O4/c10-4-3-6-1-2-7(9(12)13)5-8(6)11(14)15/h1-2,5H,3H2,(H,12,13) |
Clé InChI |
HQHZVVKSBBDASG-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)[N+](=O)[O-])CC#N |
Synonymes |
Benzoic acid, 4-(cyanomethyl)-3-nitro- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



